molecular formula C13H15ClN2O2 B3048208 2-(3-(1H-Imidazol-1-yl)propoxy)benzaldehyde hydrochloride CAS No. 1609400-55-6

2-(3-(1H-Imidazol-1-yl)propoxy)benzaldehyde hydrochloride

Cat. No. B3048208
CAS RN: 1609400-55-6
M. Wt: 266.72
InChI Key: QSHXPCOMPJVEOL-UHFFFAOYSA-N
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Description

2-(3-(1H-Imidazol-1-yl)propoxy)benzaldehyde hydrochloride, also known as IPPB, is a chemical compound with a wide range of applications in scientific experiments. It has a CAS Number of 1609400-55-6 and a linear formula of C13 H14 N2 O2 . Cl H . The molecular weight of this compound is 266.73 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O2.ClH/c16-10-12-4-1-2-5-13(12)17-9-3-7-15-8-6-14-11-15;/h1-2,4-6,8,10-11H,3,7,9H2;1H . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

X-ray Crystal Structures and Solvation

The compound 2-(3-(1H-Imidazol-1-yl)propoxy)benzaldehyde hydrochloride and its derivatives have been explored for their structural properties and interactions in solvated complexes. Felsmann et al. (2012) synthesized tetrachloro and tetrabromo substituted bisimidazoles and corresponding aldehydic intermediates including an imidazole benzaldehyde variant. They studied the solvated complexes through single-crystal X-ray diffraction, revealing distinct conformations and solvent interactions, and highlighted their potential as inclusion hosts due to their solvated crystal formation (Felsmann, Hübscher, Seichter, & Weber, 2012).

Synthesis and Bioactivity

A significant stride in the synthesis and bioactivity of related compounds was made by Hussain et al. (2009), who synthesized a series of new 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones and investigated their anti-leishmanial, anti-oxidant, and anti-fungal activities, discovering notable bioactivities in some synthesized compounds (Hussain, Siddiqui, Zia-ur-Rehman, Yasinzai, & Parvez, 2009).

Fluorescence Probing and Sensing

Another intriguing application is in fluorescence probing. Lin et al. (2008) designed a novel ratiometric fluorescent probe based on a derivative of this compound for detecting cysteine and homocysteine, showcasing a large emission wavelength shift. This characteristic makes it a potential candidate for quantitative detection in various applications (Lin, Long, Yuan, Cao, Chen, & Tan, 2008).

Luminescence Sensing

In the realm of luminescence sensing, Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, revealing their sensitivity to benzaldehyde-based derivatives. These complexes, due to their selective sensitivity and characteristic emission bands, are posited as potential fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).

properties

IUPAC Name

2-(3-imidazol-1-ylpropoxy)benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c16-10-12-4-1-2-5-13(12)17-9-3-7-15-8-6-14-11-15;/h1-2,4-6,8,10-11H,3,7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHXPCOMPJVEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609400-55-6
Record name Benzaldehyde, 2-[3-(1H-imidazol-1-yl)propoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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